1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile
Overview
Description
1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile, also known as TFPAC, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is a highly versatile compound that can be used in a wide range of fields, including medicinal chemistry, drug discovery, and biochemistry. In
Mechanism of Action
Target of Action
It has been used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists
Mode of Action
Given its use in the synthesis of photoreactive probes for gaba receptors , it may interact with these receptors in a way that allows for the differentiation of binding sites
Advantages and Limitations for Lab Experiments
1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile has several advantages for use in lab experiments. It is a highly versatile compound that can be used in a wide range of applications, including medicinal chemistry, drug discovery, and biochemistry. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to its use. 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile is highly reactive and can be difficult to handle, requiring special precautions to ensure safety. It is also relatively expensive compared to other compounds, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine the optimal dosage and administration method for 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile in cancer treatment. Another area of interest is its potential use as a tool for studying enzyme activity. 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile can be used to selectively inhibit the activity of specific enzymes, allowing researchers to study their functions in more detail. Finally, further studies are needed to explore the potential applications of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile in other fields, such as biochemistry and materials science.
Conclusion:
In conclusion, 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile is a highly versatile compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile in various fields and to develop new applications for this compound.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile has also been shown to have antitumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)piperidine-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7(14)13-3-1-6(5-12)2-4-13/h6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJDPMGTFYYMMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513061 | |
Record name | 1-(Trifluoroacetyl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile | |
CAS RN |
77940-79-5 | |
Record name | 1-(Trifluoroacetyl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,2,2-Trifluoro-acetyl)-piperidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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